1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde
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Overview
Description
1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H11BrOS It is characterized by the presence of a bromothiophene moiety attached to a cyclobutane ring, which is further functionalized with an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde typically involves the bromination of thiophene followed by a series of coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a bromothiophene derivative with a cyclobutane aldehyde under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carboxylic acid.
Reduction: 1-[(4-Bromothiophen-2-yl)methyl]cyclobutanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic amino acid side chains .
Comparison with Similar Compounds
1-[(4-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine: Contains a pyrrolidine ring instead of a cyclobutane ring.
Uniqueness: 1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde is unique due to its specific combination of a bromothiophene moiety and a cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H11BrOS |
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Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H11BrOS/c11-8-4-9(13-6-8)5-10(7-12)2-1-3-10/h4,6-7H,1-3,5H2 |
InChI Key |
AFHJIBMQYJTJEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CC(=CS2)Br)C=O |
Origin of Product |
United States |
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